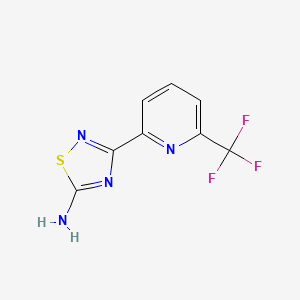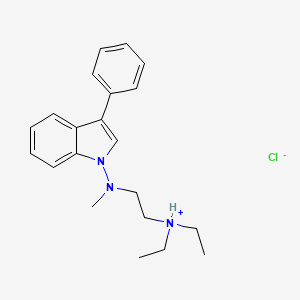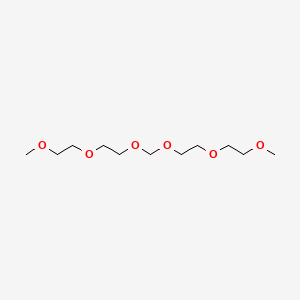
2,5,8,10,13,16-Hexaoxaheptadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 2,5,8,10,13,16-Hexaoxaheptadecane can be synthesized through the reaction of diethylene glycol monomethyl ether with formaldehyde. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal linkage . The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where diethylene glycol monomethyl ether and formaldehyde are continuously fed into the system. The reaction is carried out under controlled conditions to optimize the yield and purity of the product. The final product is then purified through distillation and other separation techniques .
化学反应分析
Types of Reactions: 2,5,8,10,13,16-Hexaoxaheptadecane primarily undergoes substitution reactions due to the presence of ether linkages. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reaction conditions typically include mild temperatures and the presence of a solvent like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound. These reactions usually require acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while substitution reactions can produce various ether derivatives .
科学研究应用
2,5,8,10,13,16-Hexaoxaheptadecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: The compound is employed in the preparation of biological samples and as a medium for certain biochemical reactions.
Medicine: It is used in the formulation of pharmaceuticals and as a carrier for drug delivery systems.
作用机制
The mechanism of action of 2,5,8,10,13,16-Hexaoxaheptadecane involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. It can also participate in chemical reactions, forming new compounds that exert specific effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Diethylene Glycol: Similar in structure but lacks the formaldehyde-derived acetal linkage.
Triethylene Glycol: Contains additional ether linkages, making it more hydrophilic.
Polyethylene Glycol: A polymer with multiple ether linkages, used in various industrial and medical applications.
Uniqueness: 2,5,8,10,13,16-Hexaoxaheptadecane is unique due to its specific combination of ether linkages and the acetal group derived from formaldehyde. This structure imparts distinct chemical and physical properties, such as high solubility in water and specific reactivity patterns, making it valuable in various applications .
属性
CAS 编号 |
5405-88-9 |
|---|---|
分子式 |
C11H24O6 |
分子量 |
252.30 g/mol |
IUPAC 名称 |
1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxymethoxy]ethoxy]ethane |
InChI |
InChI=1S/C11H24O6/c1-12-3-5-14-7-9-16-11-17-10-8-15-6-4-13-2/h3-11H2,1-2H3 |
InChI 键 |
SMBXIGKPAGOPPF-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCOCCOCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13753729.png)
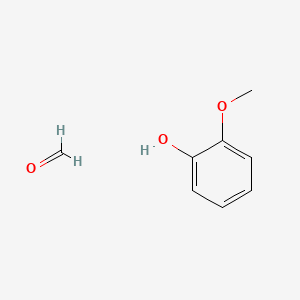
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
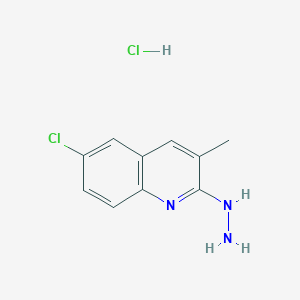
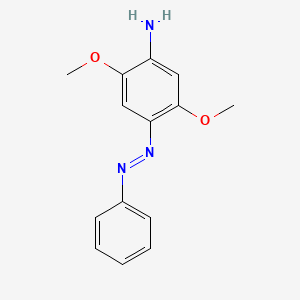
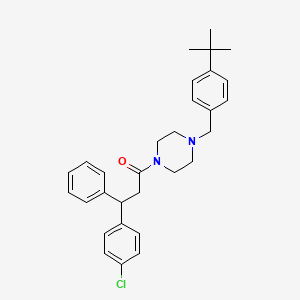
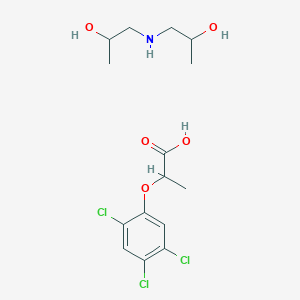
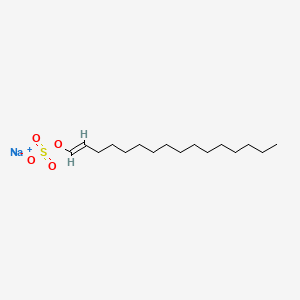
![4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13753789.png)
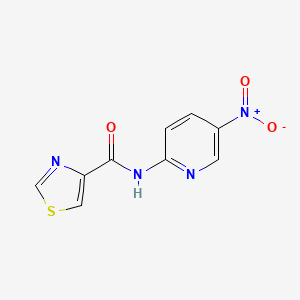
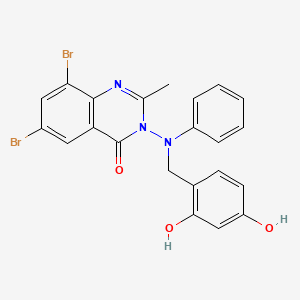
![Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate](/img/structure/B13753803.png)
